Home > Products > Screening Compounds P143292 > 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one - 85302-17-6

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

Catalog Number: EVT-3508346
CAS Number: 85302-17-6
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound with the molecular formula C10H14N2OC_{10}H_{14}N_{2}O. This compound features a fused ring system characterized by an indazole core, which is further modified with additional methyl groups and a ketone functional group. Its structural uniqueness contributes to its diverse chemical properties and potential applications in various scientific fields.

Source

This compound can be synthesized through various chemical pathways, which have been documented in scientific literature. The synthesis often involves the cyclization of suitable precursors under controlled conditions to yield high-purity products .

Classification

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one belongs to the class of indazole derivatives. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves several key steps:

  1. Cyclization: The initial step often includes the cyclization of 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazole with appropriate reagents to introduce the ketone functionality.
  2. Reagents: Common reagents used in these synthetic routes include acids or bases that facilitate the cyclization process.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. For instance:

  • Controlled temperatures and solvent systems are employed to manage the reaction kinetics.
  • Industrial methods may involve large-scale syntheses using proprietary techniques that enhance efficiency and product consistency.
Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Weight: Approximately 174.23 g/mol.
  • Melting Point: Specific melting point data is not widely available but can be determined experimentally.
  • Solubility: The compound's solubility characteristics vary with solvents; it is generally soluble in organic solvents.
Chemical Reactions Analysis

Types of Reactions

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo several chemical transformations:

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
  • Reduction: The ketone may be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution: Different substituents can be introduced at various positions on the indazole ring through electrophilic substitution reactions .

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: Potassium permanganate for oxidation reactions.
  • Reducing Agents: Sodium borohydride for reduction processes.
    Reaction conditions often involve specific temperatures and solvent systems tailored to achieve desired outcomes.
Mechanism of Action

The mechanism of action for 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with biological targets. This compound may bind to specific enzymes or receptors within biological systems:

  • Enzyme Inhibition: It has been studied for its potential as an inhibitor of human neutrophil elastase (HNE), which plays a role in inflammatory processes .

The exact molecular targets and pathways are still under investigation but are believed to vary based on the application context.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits reasonable stability in aqueous buffers with half-lives exceeding one hour under certain conditions.
  • Reactivity: Reactivity varies based on functional groups present; it can participate in various organic reactions due to its ketone and indazole functionalities .
Applications

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one has several significant applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for potential antimicrobial and anticancer properties due to its unique structure.
  3. Medicine: Explored as a therapeutic agent for treating diseases related to excessive elastase activity.
  4. Industry: Utilized in developing new materials with specific properties tailored for various applications .
Introduction to 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one in Contemporary Pharmacology

1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 85302-17-6) represents a synthetically accessible nitrogen-containing heterocycle with emerging significance in central nervous system (CNS) drug discovery. Its core structure consists of a fused bicyclic system featuring a pyrazole ring condensed with a cyclohexanone moiety, where strategic methyl substitutions at the 1- and 6-positions confer distinctive conformational and electronic properties [3] [4]. This molecular framework serves as a versatile pharmacophore for modulating opioid receptor signaling pathways, offering potential advantages over classical opioid analgesics in terms of therapeutic specificity.

Table 1: Fundamental Chemical Identity of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

PropertyValue/Descriptor
Systematic IUPAC Name1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
CAS Registry Number85302-17-6
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.24 g/mol
Canonical SMILESCN1N=CC2C(=O)CC(C)(C)CC1=2
InChI KeyOEZIYCHYBFWRHB-UHFFFAOYSA-N
XLogP3~1.8 (Predicted)

Pharmacological Significance of Indazol-4-one Scaffolds in Drug Discovery

Indazol-4-one derivatives constitute a structurally distinctive class of bioactive compounds exhibiting diverse receptor interactions. Their significance stems from three key pharmacological attributes: Firstly, the bicyclic system provides a semi-rigid scaffold that enables precise spatial orientation of pharmacophoric elements essential for receptor recognition, particularly within G-protein coupled receptors (GPCRs) like opioid receptors [2] [7]. Secondly, the tautomeric behavior of the indazolone ring (existing predominantly as 1H- or 2H-tautomers) influences hydrogen-bonding patterns and dipole moments, thereby modulating membrane permeability and target engagement [5]. Density functional theory (DFT) studies confirm that the 2H-tautomer exhibits greater stability (ΔG = -3.14 kJ/mol relative to 1H) in the gas phase, though solvent polarity can shift this equilibrium [5]. Thirdly, the C4 carbonyl group and N1/N2 nitrogen atoms serve as versatile sites for chemical derivatization, facilitating structure-activity relationship (SAR) exploration to enhance potency and selectivity. These collective properties render the indazol-4-one scaffold a privileged structure in neuropharmacology, particularly for developing analgesics with improved therapeutic indices.

Historical Development of Tetrahydroindazol-4-one Derivatives as Opioid Receptor Modulators

The exploration of tetrahydroindazol-4-ones as opioid receptor ligands emerged from systematic medicinal chemistry efforts to address limitations of morphine-derived analgesics. Initial investigations focused on unsubstituted 1,5,6,7-tetrahydro-4H-indazol-4-one, which displayed modest opioid receptor affinity but poor metabolic stability [7]. The strategic incorporation of gem-dimethyl groups at the C6 position (as in 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one) significantly enhanced receptor binding, attributed to conformational restraint of the cyclohexanone ring and optimized hydrophobic interactions within the receptor binding pocket [10]. This breakthrough catalyzed targeted substitution campaigns, leading to the synthesis and evaluation of 1,6,6-trimethyl derivatives.

Critical advancement occurred with the discovery that 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives function as potent μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonists [7]. Lead optimization yielded compound 19 (a specific 1-phenyl derivative), exhibiting nanomolar potency in cAMP inhibition assays (MOR IC₅₀ = 0.73 μM; KOR IC₅₀ = 0.41 μM) and potent in vivo antinociception (ED₅₀ = 8.4 mg/kg, tail-flick test) [7]. Further evolution produced 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, which demonstrated superior gastrointestinal tolerability compared to morphine (42% vs. 82% inhibition in charcoal meal test) alongside enhanced efficacy in cancer-induced pain models (von Frey test: 0.3 ± 0.1 g vs. morphine 0.1 ± 0.1 g) at equi-antinociceptive doses [2]. These findings established 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as a versatile scaffold for generating functionally selective opioid modulators.

Table 2: Key Pharmacological Findings for Optimized 1,6,6-Trimethylindazol-4-one Opioid Ligands

Derivative StructurePharmacological ProfileKey Biological Findings
1-Phenyl-3,6,6-trimethyl (Compound 19)Dual MOR/KOR agonist (MOR IC₅₀: 0.73 μM; KOR IC₅₀: 0.41 μM)ED₅₀ = 8.4 mg/kg (tail-flick test); Superior antinociception in mechanical hypersensitivity
1-(2,4-Dibromophenyl)-3,6,6-trimethylPan-opioid agonist (MOR Kᵢ: 15 ± 2 nM; DOR Kᵢ: 82 ± 7 nM; KOR Kᵢ: 76 ± 9 nM)42% GI dysfunction vs. morphine (82%); Enhanced efficacy in cancer pain (0.3 ± 0.1 g von Frey)

Rationale for Structural Optimization of 1,6,6-Trimethyl Substitution Patterns

The 1,6,6-trimethyl substitution pattern embodies a deliberate optimization strategy addressing three critical parameters of drug efficacy: target engagement, pharmacokinetics, and functional selectivity.

  • Receptor Binding Optimization: The gem-dimethyl group at C6 imposes a boat-like conformation on the cyclohexanone ring, positioning the C4 carbonyl and N2 nitrogen for optimal hydrogen bonding with key MOR residues (e.g., His297 and Tyr148) [5] [7]. This conformational restriction enhances binding affinity by reducing the entropic penalty of receptor association. The N1-methyl group eliminates a potential hydrogen bond donor site, shifting selectivity away from delta-opioid receptors (DOR) toward MOR/KOR, while simultaneously increasing lipophilicity (cLogP ≈ 2.0-2.5), which promotes CNS penetration [3] [7].

  • Tautomeric Control and Electronic Effects: Quantum mechanical calculations reveal that 3,6,6-trimethyl substitution stabilizes the biologically active 2H-tautomer, which exhibits a lower dipole moment (μ = 1.82 Debye) than the 1H-form (μ = 4.70 Debye) [5]. This reduced polarity enhances membrane permeability. Furthermore, methyl groups at C3/C6 exert electron-donating effects that modulate the electron density at the N2 pharmacophore, fine-tuning its interaction with the opioid receptor's conserved aspartate residue (Asp147 in MOR) [5] [7].

  • Metabolic Stabilization: Methylation at the N1 position blocks metabolic N-oxidation and glucuronidation pathways responsible for rapid clearance of earlier N-unsubstituted analogs. Similarly, the tertiary C6 carbon within the gem-dimethyl group impedes oxidative metabolism, improving plasma half-life [3] [4]. This is evidenced by the progression from early unsubstituted indazolones (t₁/₂ < 30 min in rodents) to 1,6,6-trimethyl derivatives supporting multi-hour in vivo efficacy studies [7].

Table 3: Influence of Methyl Substitutions on Tautomeric Stability and Properties

Substitution PatternRelative Tautomer Energy (B3LYP/6-31G + ZPE)**Preferred TautomerDipole Moment (Debye)Biological Implication
Unsubstituted (1)1H: +0.93 kJ/mol; OH: +121.97 kJ/mol2H2.18High polarity limits CNS penetration
3,6,6-Trimethyl (4)1H: +3.14 kJ/mol; OH: +113.22 kJ/mol2H1.82Optimal lipophilicity for blood-brain barrier

These strategic substitutions collectively transform the base indazol-4-one scaffold into a refined pharmacophore with enhanced drug-like properties. The 1,6,6-trimethyl configuration represents a critical milestone in the evolution of tetrahydroindazolone-based analgesics, establishing a foundation for developing functionally selective opioid agonists with improved therapeutic profiles [2] [5] [7]. Ongoing research focuses on further diversifying the C3 position to modulate signaling bias toward G-protein pathways (associated with therapeutic effects) over β-arrestin recruitment (linked to adverse effects) [2].

Properties

CAS Number

85302-17-6

Product Name

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

IUPAC Name

1,6,6-trimethyl-5,7-dihydroindazol-4-one

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3

InChI Key

OEZIYCHYBFWRHB-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C=NN2C)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C=NN2C)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.